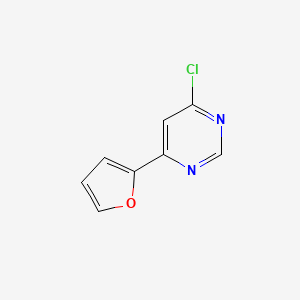
4-Chloro-6-(furan-2-yl)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(furan-2-yl)pyrimidine is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 4-Chloro-6-(furan-2-yl)pyrimidine and its derivatives often involves the use of 4-chloro starting material at elevated temperatures with an alkylamine . The facility by which the 4-chloro group of pyrrolo[2,3-d]pyrimidines serves as a leaving group for a variety of nucleophilic substitutions is well established .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(furan-2-yl)pyrimidine is characterized by the presence of a pyrimidine ring and a furan ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the furan ring is a five-membered ring with an oxygen atom .Chemical Reactions Analysis
Pyrimidine derivatives, including 4-Chloro-6-(furan-2-yl)pyrimidine, have been found to exhibit various biological activities, which are attributed to their ability to undergo a variety of chemical reactions . For instance, they have been found to inhibit the expression and activities of certain vital inflammatory mediators .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-6-(furan-2-yl)pyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .
Antioxidant Applications
Pyrimidines are also known to display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial and Antiviral Applications
Pyrimidines have been found to have antibacterial and antiviral properties . This suggests that they could be used in the development of new drugs to treat bacterial and viral infections.
Antifungal and Antituberculosis Applications
In addition to their antibacterial and antiviral properties, pyrimidines also exhibit antifungal and antituberculosis effects . This makes them potential candidates for the development of new antifungal and antituberculosis drugs.
Cancer Treatment
Pyrimidine derivatives have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This suggests that they could be used in the development of new anticancer drugs.
Synthesis of Novel Heterocyclic Compounds
4-Chloro-6-(furan-2-yl)pyrimidine can be used in the synthesis of novel heterocyclic compounds with potential biological activities . These new compounds could then be evaluated for their potential applications in various fields of scientific research.
Wirkmechanismus
Target of Action
4-Chloro-6-(furan-2-yl)pyrimidine is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control.
Biochemical Pathways
The inhibition of protein kinases affects various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . These processes are part of complex biochemical pathways that maintain the normal functioning of cells. Disruption of these pathways can lead to various downstream effects, including the inhibition of cell growth and proliferation.
Result of Action
The inhibition of protein kinases by 4-Chloro-6-(furan-2-yl)pyrimidine can lead to the disruption of normal cellular processes. This can result in the inhibition of cell growth and proliferation, potentially leading to cell death. This makes the compound of interest in the development of anticancer agents .
Safety and Hazards
Zukünftige Richtungen
Future research on 4-Chloro-6-(furan-2-yl)pyrimidine and its derivatives could focus on further exploring their biological activities and developing new therapeutic applications . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Eigenschaften
IUPAC Name |
4-chloro-6-(furan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUKFQGBIOXSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(furan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



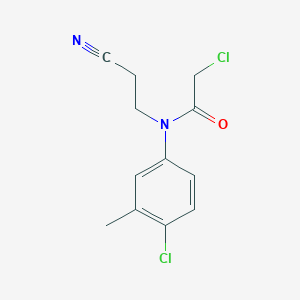
![3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide](/img/structure/B3373126.png)
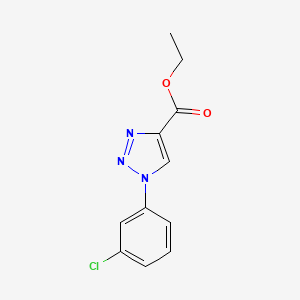

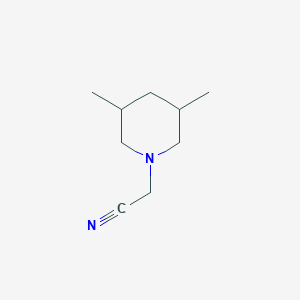
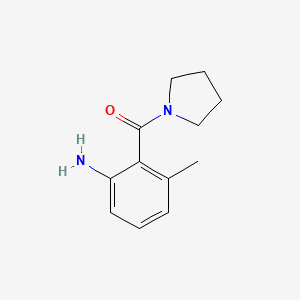
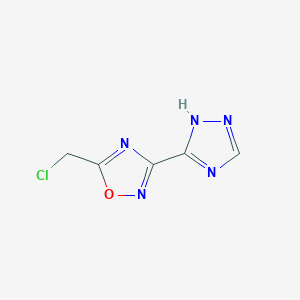

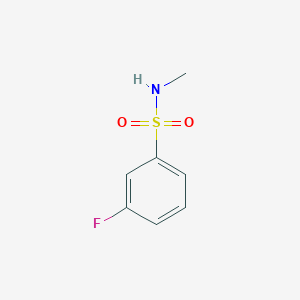

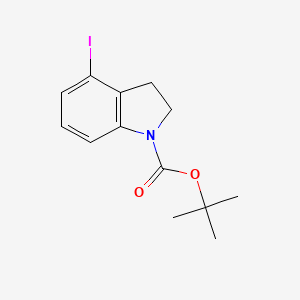
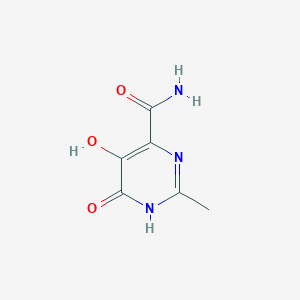
![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)
